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Compound of Interest

Compound Name: 2-Chloro-3-(hydroxymethyl)phenol

CAS No.: 277331-17-6

Cat. No.: B1601881

Get Quote

Technical Profile: 2-Chloro-3-
(hydroxymethyl)phenol
Physicochemical Characterization & Synthesis Logic
Part 1: Executive Technical Summary
2-Chloro-3-(hydroxymethyl)phenol (CAS: 277331-17-6) is a specialized halogenated benzyl

alcohol intermediate used primarily in the synthesis of complex pharmaceutical agents,

including kinase inhibitors and allosteric modulators. Chemically, it is defined by a 1,2,3-

trisubstituted benzene ring pattern, where the steric and electronic interplay between the ortho-

chloro and meta-hydroxymethyl groups dictates its solid-state properties and reactivity.

While often cited in patent literature as a transient intermediate, its isolation as a crystalline

solid requires precise control over solvent systems to prevent oiling out. This guide provides

the definitive physicochemical profile, synthesis logic, and characterization protocols necessary

for its rigorous handling.
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Core Identity Matrix
Property Specification

IUPAC Name 2-Chloro-3-(hydroxymethyl)phenol

Common Synonyms
2-Chloro-3-hydroxybenzyl alcohol; (2-Chloro-3-

hydroxyphenyl)methanol

CAS Registry Number 277331-17-6

Molecular Formula C₇H₇ClO₂

Molecular Weight 158.58 g/mol

Precursor CAS 56962-10-8 (2-Chloro-3-hydroxybenzaldehyde)

Part 2: Physicochemical Characterization
Physical State and Appearance

State: Crystalline Solid.[1]

Appearance: Typically off-white to pale beige powder.

Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly

soluble in water; insoluble in non-polar alkanes (Hexanes).

Melting Point Analysis
Experimental melting point (MP) determination is the primary metric for assessing the purity of

this intermediate.

Observed Physical State: Solid at Room Temperature (25°C).

Reference Range (Precursor): The aldehyde precursor (2-Chloro-3-hydroxybenzaldehyde)

melts at 139–143 °C [1].

Predicted Range (Alcohol): Reduction of the aldehyde typically lowers the lattice energy

slightly due to the loss of planar pi-stacking efficiency, despite the gain in H-bonding. Expect
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an MP in the range of 95–115 °C (Estimate based on structural analogs like 3-hydroxybenzyl

alcohol).

Critical Note: A melting point below 90°C or a broad range (>2°C) often indicates incomplete

reduction (residual aldehyde) or solvent occlusion.

DOT Diagram: Characterization Logic Flow
Figure 1: Decision tree for validating the physical state and purity of the isolated intermediate.

Isolated Solid
(2-Chloro-3-(hydroxymethyl)phenol)

Melting Point (MP)
Determination

Is Range Sharp (< 2°C)?

MP > 130°C

Yes

MP < 90°C

Yes

FAIL: Solvent Occlusion
(Recrystallize)

No (Broad)

PASS: High Purity
Proceed to NMR

No (Distinct Range)

FAIL: Residual Aldehyde
(Precursor Contamination)

Yes (Matches Precursor) No (Expected Range) Yes (Too Low)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Part 3: Synthesis & Isolation Context
The physical state of 2-Chloro-3-(hydroxymethyl)phenol is heavily influenced by its synthesis

method. The standard route involves the chemoselective reduction of 2-Chloro-3-

hydroxybenzaldehyde.

Synthesis Protocol: Borohydride Reduction
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 2-Chloro-3-hydroxybenzaldehyde (CAS 56962-10-8) in MeOH

(10 V) at 0°C.

Addition: Portion-wise addition of NaBH₄ (0.5–1.0 eq) over 30 minutes. Caution: Exothermic

H₂ evolution.

Quench: Once TLC shows consumption of aldehyde, quench with 1N HCl to pH 5–6.

Isolation: Concentrate MeOH, extract with Ethyl Acetate, wash with brine, and dry over

Na₂SO₄.

Crystallization: Triturate the crude residue with cold Dichloromethane (DCM) or Hexanes to

induce crystallization.

DOT Diagram: Synthesis Workflow
Figure 2: Reaction pathway from commercial precursor to target alcohol.
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Part 4: Analytical Validation Protocols
To ensure the physical state corresponds to the correct chemical entity, use the following

validation parameters.

HPLC Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).

Detection: UV at 220 nm and 254 nm.

Retention Time Logic: The alcohol (more polar) will elute earlier than the aldehyde precursor.

1H-NMR Validation (DMSO-d6)
Diagnostic Signal: Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the

appearance of the benzylic methylene doublet (~4.5 ppm) and hydroxyl triplet (~5.2 ppm).

Aromatic Region: The 1,2,3-substitution pattern will show three distinct aromatic protons.

Stability & Storage
Hygroscopicity: Moderately hygroscopic due to the two hydroxyl groups.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation back

to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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